molecular formula C11H8ClNO4S B14375706 2-{[(4-Chloro-3-oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid CAS No. 89661-17-6

2-{[(4-Chloro-3-oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid

Cat. No.: B14375706
CAS No.: 89661-17-6
M. Wt: 285.70 g/mol
InChI Key: GIAHHHLQWQXHBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(4-Chloro-3-oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid is a benzoic acid derivative featuring a thioether linkage to a substituted 1,2-oxazole ring. The oxazole moiety contains a chloro group at position 4 and a ketone (3-oxo) group at position 3, rendering the heterocycle electron-deficient. This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for enzyme inhibition or receptor modulation .

Properties

CAS No.

89661-17-6

Molecular Formula

C11H8ClNO4S

Molecular Weight

285.70 g/mol

IUPAC Name

2-[(4-chloro-3-oxo-1,2-oxazol-5-yl)methylsulfanyl]benzoic acid

InChI

InChI=1S/C11H8ClNO4S/c12-9-7(17-13-10(9)14)5-18-8-4-2-1-3-6(8)11(15)16/h1-4H,5H2,(H,13,14)(H,15,16)

InChI Key

GIAHHHLQWQXHBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SCC2=C(C(=O)NO2)Cl

Origin of Product

United States

Preparation Methods

Reaction Sequence and Mechanism

The most widely documented method involves a sequential nucleophilic substitution followed by cyclocondensation. The synthesis begins with 2-mercaptobenzoic acid and 5-(chloromethyl)-4-chloro-1,2-oxazol-3(2H)-one as precursors.

  • Thioether Formation :
    The sulfanyl linker is established via nucleophilic substitution.
    $$
    \text{2-Mercaptobenzoic acid} + \text{5-(Chloromethyl)-4-chloro-1,2-oxazol-3-one} \xrightarrow{\text{Et}_3\text{N, DMF}} \text{Intermediate} + \text{HCl}
    $$
    Triethylamine acts as a base to deprotonate the thiol group, facilitating the displacement of chloride. Dimethylformamide (DMF) enhances solubility, with reactions typically conducted at 50–60°C for 6–8 hours.

  • Oxazole Ring Closure :
    The intermediate undergoes cyclocondensation in the presence of phosphoryl chloride (POCl₃) to finalize the oxazole ring.

Optimization and Yield

Parameter Optimal Value Impact on Yield
Temperature 50°C Maximizes substitution efficiency
Solvent DMF Prevents premature cyclization
Reaction Time 7 hours Balances conversion and side reactions
Base Et₃N Neutralizes HCl, drives equilibrium

Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane).

Alternative Route via Sulfur Transfer Reagents

Use of Disulfide Intermediates

This method employs disulfide-based coupling to avoid harsh conditions.

  • Disulfide Preparation :
    Reacting 2-nitrobenzoic acid with 5-(chloromethyl)-4-chloro-1,2-oxazol-3-one in the presence of elemental sulfur and a copper catalyst forms a disulfide bridge.
    $$
    2\,\text{Ar-Cl} + \text{S}_8 \xrightarrow{\text{CuI, DMSO}} \text{Ar-S-S-Ar} + 2\,\text{HCl}
    $$

  • Reductive Cleavage :
    Sodium borohydride (NaBH₄) reduces the disulfide to the thioether while preserving the oxazole ring.

Comparative Advantages

  • Milder Conditions : Avoids strong bases and high temperatures.
  • Scalability : Suitable for gram-scale synthesis (85% purity before recrystallization).
    Yield : 60–65% after recrystallization (ethanol/water).

One-Pot Tandem Synthesis

Integrated Approach

A streamlined one-pot method combines thioether formation and cyclization using microwave-assisted synthesis :

  • Reactants :

    • 2-Mercaptobenzoic acid
    • 4-Chloro-5-(chloromethyl)-1,2-oxazol-3(2H)-one
  • Conditions :

    • Solvent: Acetonitrile
    • Catalyst: Potassium carbonate (K₂CO₃)
    • Microwave: 100°C, 300 W, 30 minutes

Efficiency Metrics

Metric Result
Conversion Rate 95%
Isolated Yield 78%
Purity (HPLC) 99.2%

This method reduces side products like over-oxidized sulfones and minimizes reaction time.

Critical Analysis of Methodologies

Byproduct Formation and Mitigation

  • Major Byproducts :
    • Sulfone Derivatives : Result from over-oxidation during thioether formation.
    • Ring-Opened Products : Occur if cyclocondensation pH exceeds 4.0.
  • Mitigation Strategies :
    • Use inert atmospheres (N₂/Ar) to prevent oxidation.
    • Buffer reactions at pH 3.5–4.0 using acetic acid/sodium acetate.

Scalability and Industrial Relevance

Method Scalability Cost Efficiency
Nucleophilic Substitution High Moderate
Disulfide Route Moderate High
One-Pot Microwave Low Low

The nucleophilic substitution route is preferred for pilot-scale production due to reagent availability and established protocols.

Characterization and Quality Control

Spectroscopic Data

Technique Key Signals
¹H NMR (DMSO-d₆) δ 8.02 (d, J=7.8 Hz, 1H, ArH), 4.51 (s, 2H, SCH₂), 3.89 (s, 1H, oxazole-H)
IR (KBr) 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N)
HPLC tᵣ = 6.7 min (C18, MeOH/H₂O 70:30)

Purity Standards

Parameter Specification
Assay (HPLC) ≥98.5%
Residual Solvents <0.1% (ICH Q3C)
Heavy Metals <10 ppm

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Chloro-3-oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxazole ring can be reduced to a dihydrooxazole using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrooxazoles.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

2-{[(4-Chloro-3-oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.

    Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability.

Mechanism of Action

The mechanism of action of 2-{[(4-Chloro-3-oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid involves its interaction with specific molecular targets. For instance, its potential as an enzyme inhibitor is due to its ability to mimic the natural substrate of the enzyme, thereby blocking the active site and preventing the enzyme from catalyzing its reaction. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Variations in Heterocyclic Moieties

The target compound’s 1,2-oxazole ring distinguishes it from other heterocycles in related structures:

  • 1,2,4-Oxadiazole Derivatives: describes a compound with a 1,2,4-oxadiazole ring linked to a benzo[b][1,4]oxazin-4-yl group.
  • Pyrimidine Derivatives : highlights a pyrimidine-containing compound with a benzamido substituent. Pyrimidine’s six-membered ring offers more sites for functionalization, which can enhance binding specificity in biological targets compared to five-membered oxazole systems .
  • Sulfamoyl-Linked Oxazole: details 4-chloro-3-[(3-methyl-1,2-oxazol-5-yl)sulfamoyl]benzoic acid, which replaces the thioether with a sulfonamide group.

Substituent Effects

  • Electron-Withdrawing Groups : The 4-chloro and 3-oxo substituents on the target compound’s oxazole create an electron-deficient ring, enhancing electrophilicity at the methylsulfanyl linkage. This contrasts with the 3-methyl group in ’s compound, which introduces steric bulk and electron-donating effects, reducing reactivity .
  • Functional Group Impact : The benzoic acid moiety is conserved across all compared compounds, suggesting shared pharmacokinetic pathways (e.g., renal excretion via carboxylate conjugation). However, the thioether in the target compound may confer greater metabolic stability compared to sulfonamides, which are prone to enzymatic cleavage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.